molecular formula C11H8N2O4 B10887871 5-(2-Nitrophenyl)-2-furaldehyde oxime

5-(2-Nitrophenyl)-2-furaldehyde oxime

Cat. No.: B10887871
M. Wt: 232.19 g/mol
InChI Key: FTCIWFDLSSWXEP-KPKJPENVSA-N
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Description

5-(2-Nitrophenyl)-2-furaldehyde oxime (CAS: 20000-96-8) is a nitrophenyl-substituted furfural oxime derivative with the molecular formula C₁₁H₈N₂O₄. Structurally, it consists of a furan ring substituted at the 5-position with a 2-nitrophenyl group and an oxime functional group at the 2-position (Figure 1). This compound is synthesized via condensation of 5-(2-nitrophenyl)-2-furaldehyde with hydroxylamine under mild conditions, often using amino acids as catalysts in ethanol .

The compound exhibits notable thermodynamic stability and biological activity, including antimicrobial and tuberculostatic properties . Its applications span pharmaceutical research and materials science, particularly in synthesizing polymers and bioactive agents .

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

(NE)-N-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C11H8N2O4/c14-12-7-8-5-6-11(17-8)9-3-1-2-4-10(9)13(15)16/h1-7,14H/b12-7+

InChI Key

FTCIWFDLSSWXEP-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-2-furaldehyde oxime typically involves the reaction of 5-(2-nitrophenyl)-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions for a specified period, typically around 30 minutes .

Industrial Production Methods

While specific industrial production methods for 5-(2-Nitrophenyl)-2-furaldehyde oxime are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-2-furaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of 5-(2-nitrophenyl)-2-furonitrile.

    Reduction: Formation of 5-(2-aminophenyl)-2-furaldehyde oxime.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Nitrophenyl)-2-furaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-2-furaldehyde oxime involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, leading to photocleavage upon exposure to UV light. This property makes it a potential candidate for photochemotherapy . The nitro group can also undergo reduction to form reactive intermediates that can interact with various biological molecules.

Comparison with Similar Compounds

Structural Isomers: Positional Nitrophenyl Derivatives

The position of the nitro group on the phenyl ring significantly influences physicochemical and biological properties. Key isomers include:

  • 5-(3-Nitrophenyl)-2-furaldehyde oxime (meta-nitro isomer)
  • 5-(4-Nitrophenyl)-2-furaldehyde oxime (para-nitro isomer)
Thermodynamic Properties

Comparative studies using the Knudsen effusion method and combustion calorimetry reveal distinct thermodynamic behaviors (Table 1):

Property 2-Nitrophenyl Isomer (A) 3-Nitrophenyl Isomer (B) 4-Nitrophenyl Isomer (C)
Sublimation Enthalpy (ΔsubH°, kJ/mol) 98.3 ± 1.2 95.6 ± 1.1 102.4 ± 1.5
Combustion Enthalpy (ΔcU, J/g) 23,464 ± 10 23,210 ± 12 23,720 ± 15
Vapor Pressure at 393.3 K (Pa) 0.350 ± 0.005 0.320 ± 0.005 0.310 ± 0.005

The ortho-nitro isomer (A) exhibits lower sublimation enthalpy compared to the para-nitro derivative (C), likely due to steric hindrance from the adjacent nitro group reducing crystal lattice stability . Conversely, the para-nitro isomer shows higher thermal stability, reflected in its elevated combustion enthalpy .

Solubility in Organic Solvents

In ethyl acetate, the solubility follows the order: para > meta > ortho , attributed to polarity differences and nitro group orientation (Table 2) :

Solvent 2-Nitrophenyl Isomer (g/100 mL) 3-Nitrophenyl Isomer (g/100 mL) 4-Nitrophenyl Isomer (g/100 mL)
Ethyl Acetate 1.25 ± 0.05 1.40 ± 0.05 1.60 ± 0.05

Derivatives with Halogen and Mixed Substituents

Substituents such as halogens or additional nitro groups further modulate properties (Table 3):

Compound Key Substituent Biological Activity (IC₅₀, μg/mL) Thermal Stability (ΔsubH°, kJ/mol)
5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde 4-Cl, 2-NO₂ on phenoxy Antimicrobial: 12.5 ± 1.2 108.9 ± 1.8
5-(2-Bromo-4-nitrophenyl)-2-furaldehyde 2-Br, 4-NO₂ on phenyl Tuberculostatic: 8.7 ± 0.9 105.3 ± 1.5
5-(3,4-Dichlorophenyl)-2-furaldehyde oxime 3,4-Cl on phenyl Antifungal: 15.3 ± 1.1 97.8 ± 1.3

Chlorine or bromine substituents enhance biological potency but may reduce solubility due to increased molecular weight and hydrophobicity .

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